molecular formula C12H18N2O4S2 B6663372 3-[(3-Propanoyl-1,3-thiazolidine-4-carbonyl)amino]thiolane-3-carboxylic acid

3-[(3-Propanoyl-1,3-thiazolidine-4-carbonyl)amino]thiolane-3-carboxylic acid

Cat. No.: B6663372
M. Wt: 318.4 g/mol
InChI Key: ZHSDPEMGNVWZKP-UHFFFAOYSA-N
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Description

3-[(3-Propanoyl-1,3-thiazolidine-4-carbonyl)amino]thiolane-3-carboxylic acid is a complex organic compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Propanoyl-1,3-thiazolidine-4-carbonyl)amino]thiolane-3-carboxylic acid typically involves the cyclocondensation of aniline, an aromatic aldehyde, and thioglycolic acid. This reaction is often catalyzed by [Et3NH][HSO4], which can be reused multiple times, yielding high purity and selectivity . The reaction is carried out at 80°C, with a catalyst concentration of 25 mol%, resulting in an 80% yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Green chemistry principles, such as atom economy and cleaner reaction profiles, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Propanoyl-1,3-thiazolidine-4-carbonyl)amino]thiolane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed .

Scientific Research Applications

3-[(3-Propanoyl-1,3-thiazolidine-4-carbonyl)amino]thiolane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-Propanoyl-1,3-thiazolidine-4-carbonyl)amino]thiolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Propanoyl-1,3-thiazolidine-4-carbonyl)amino]thiolane-3-carboxylic acid is unique due to its combination of a thiazolidine ring and additional functional groups, which confer specific reactivity and biological activity. This uniqueness makes it valuable for various scientific and industrial applications .

Properties

IUPAC Name

3-[(3-propanoyl-1,3-thiazolidine-4-carbonyl)amino]thiolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S2/c1-2-9(15)14-7-20-5-8(14)10(16)13-12(11(17)18)3-4-19-6-12/h8H,2-7H2,1H3,(H,13,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSDPEMGNVWZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CSCC1C(=O)NC2(CCSC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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